Phosphorylase Kinase beta-Subunit Fragment (420-436)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Phosphorylase Kinase beta-Subunit Fragment (420-436) is a fragment of the beta-Subunit of phosphorylase kinase . This kinase is a serine/threonine-specific protein kinase that activates glycogen phosphorylase to release glucose-1-phosphate from glycogen .
Synthesis Analysis
The beta-Subunit fragment is synthesized as a peptide with the sequence Lys-Arg-Asn-Pro-Gly-Ser-Gln-Lys-Arg-Phe-Pro-Ser-Asn-Cys-Gly-Arg-Asp . This fragment inhibits the activity of the gamma-subunit-calmodulin complex . It also serves as a substrate for this complex and may represent a key autoinhibitory sequence of the phosphorylase kinase .Molecular Structure Analysis
The molecular weight of the Phosphorylase Kinase beta-Subunit Fragment (420-436) is 1946.2 . Its molecular formula is C79H130N31O25S . The fragment contains a total of 269 bonds, including 138 non-H bonds, 30 multiple bonds, 68 rotatable bonds, 24 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 aliphatic carboxylic acids, 3 aliphatic primary amides, and 14 aliphatic secondary amides .Chemical Reactions Analysis
The Phosphorylase Kinase beta-Subunit Fragment (420-436) is involved in the activation of glycogen phosphorylase, which releases glucose-1-phosphate from glycogen . This process is facilitated by the serine/threonine-specific protein kinase activity of phosphorylase kinase .Physical And Chemical Properties Analysis
The Phosphorylase Kinase beta-Subunit Fragment (420-436) has a molecular weight of 1947.14 and a molecular formula of C79H131N31O25S . The solubility of the peptide can be determined based on its overall charge and the nature of the solvent .Scientific Research Applications
Enzymatic Activity and Glycogen Breakdown Regulation
Phosphorylase Kinase (PhK) plays a crucial role in the regulation of glycogen breakdown. Traditionally, it was believed that only the gamma subunit of PhK possesses enzymatic activity, with the other subunits serving regulatory functions. However, recent insights suggest that the alpha and beta subunits of PhK might exhibit glucoamylase-like domains, indicating potential amylase activity. This revelation could lead to a better understanding and management of glycogen storage diseases, as these subunits might actively participate in glycogen metabolism beyond their regulatory roles. Enzymatic assays and structural studies are needed to explore this hypothesis further and understand the full spectrum of PhK's enzymatic activities (Pallen, 2003).
Structural Insights and Allosteric Activation
PhK is known for its complex allosteric regulation, involving multiple subunits. The beta subunit, in particular, is implicated in the allosteric activation switch within the PhK complex. It undergoes a conformational change upon phosphorylation, which is structurally linked with the gamma subunit. Identifying the regions of interaction between the beta and gamma subunits has provided insights into the mechanism of PhK's activation by phosphorylation, revealing a network of subunit communication. This understanding is crucial for deciphering the intricate regulation of PhK and its role in glycogenolysis (Nadeau et al., 2007).
Conformational Changes and Calcium-Dependent Activation
Calcium plays a pivotal role in the activation of PhK. Studies have shown that PhK undergoes significant conformational changes upon calcium activation. These structural alterations are essential for understanding how calcium ions modulate PhK's activity, providing a window into the enzyme's regulation and its response to calcium signaling, a key player in muscle contraction and energy production (Nadeau et al., 2002).
Stability and Subunit Interactions
The stability and subunit interactions within the PhK complex are crucial for its functionality. Comparing the non-activated and phospho-activated conformers of PhK has revealed differences in the stability and subunit interaction patterns. These findings are integral to understanding the regulation of PhK's activity and its role in glycogenolysis. Knowledge about the interactions and stability of the PhK complex can provide insights into the dynamic nature of this enzyme and its response to regulatory signals (Lane et al., 2012).
Mechanism of Action
The beta-Subunit fragment inhibits the activity of the gamma-subunit-calmodulin complex . It also serves as a substrate for this complex and may represent a key autoinhibitory sequence of the phosphorylase kinase . It shows sequence homology with phosphorylase b, the natural substrate of the kinase .
Safety and Hazards
properties
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[1-[4-amino-2-[[5-carbamimidamido-2-(2,6-diaminohexanoylamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H131N31O25S/c80-24-6-4-15-41(82)62(120)99-44(18-9-27-93-78(88)89)66(124)105-49(33-58(85)115)75(133)109-29-11-20-54(109)72(130)96-36-60(117)98-51(37-111)70(128)102-46(22-23-56(83)113)68(126)100-43(16-5-7-25-81)65(123)101-45(19-10-28-94-79(90)91)67(125)104-48(31-40-13-2-1-3-14-40)74(132)110-30-12-21-55(110)73(131)107-52(38-112)71(129)103-47(32-57(84)114)69(127)108-53(39-136)63(121)95-35-59(116)97-42(17-8-26-92-77(86)87)64(122)106-50(76(134)135)34-61(118)119/h1-3,13-14,41-55,111-112,136H,4-12,15-39,80-82H2,(H2,83,113)(H2,84,114)(H2,85,115)(H,95,121)(H,96,130)(H,97,116)(H,98,117)(H,99,120)(H,100,126)(H,101,123)(H,102,128)(H,103,129)(H,104,125)(H,105,124)(H,106,122)(H,107,131)(H,108,127)(H,118,119)(H,134,135)(H4,86,87,92)(H4,88,89,93)(H4,90,91,94) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOBPNWVDGTPDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H131N31O25S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1947.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.